(3S,4S)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4S)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid typically involves the use of L-aspartic acid as a starting material. The process includes several key steps:
Methylation: Dimethyl (2S)-N-benzyl-N-(9-phenylfluoren-9-yl)aspartate is methylated using methyl iodide to yield (3R)-3-methylaspartate with high diastereoselectivity.
Reduction and Protection: The methylated product is reduced using lithium aluminum hydride, followed by hydrogenolysis. The resulting compound is then protected with di-tert-butyl dicarbonate.
Mesylation and Amination: The protected compound undergoes mesylation and is subsequently reacted with benzylamine under a nitrogen atmosphere.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the existing functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S,4S)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine
- (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-ethylpyrrolidine
- (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-propylpyrrolidine
Uniqueness
(3S,4S)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21NO4 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(13(10-17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1 |
InChI Key |
KEWYECRQALNJJM-CHWSQXEVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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